2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring:
- A thiazolo[3,2-b][1,2,4]triazole fused-ring core, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities .
- A methyl group at position 2 and a hydroxyl group at position 6, which influence solubility and hydrogen-bonding interactions.
- A phenyl-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl substituent at position 3.
Its structural complexity suggests applications in targeting neurological, inflammatory, or oncological pathways, based on analogs reported in the literature .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-20-18-23(21-13)17(24)16(27-18)15(14-5-3-2-4-6-14)22-9-7-19(8-10-22)25-11-12-26-19/h2-6,15,24H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPZSITRFRTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole core.
Construction of the Triazole Ring: Utilizing a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Spirocyclic Moiety Introduction: The spirocyclic structure is often introduced via a nucleophilic substitution reaction involving 1,4-dioxa-8-azaspiro[4.5]decane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the triazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the spirocyclic nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the specific reaction.
Major Products
The major products of these reactions vary but typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the spirocyclic nitrogen or the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the design of new materials and catalysts.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential applications in treating diseases. The compound’s structural features suggest it could be effective in modulating biological pathways involved in conditions like cancer, infections, and neurological disorders.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Position 6 substituents (e.g., 4-fluorophenyl in 3c ) correlate with anticonvulsant selectivity, while bulkier groups (e.g., 4-propoxy in 5b ) enable dual activity .
- The target compound’s spiroazadecan group introduces conformational rigidity and may improve blood-brain barrier penetration compared to simpler aryl substituents .
Compounds Featuring the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
Key Observations :
Biological Activity
The compound 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of spirocyclic compounds that have attracted attention for their potential biological activities. This article reviews the available literature on the biological properties of this compound, including its antimicrobial, antifungal, and cytotoxic activities.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring fused with a triazole moiety and a spirocyclic framework. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for various strains of bacteria and fungi.
- Compound 3g , a related thiazolo derivative, showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3c | Escherichia coli | 0.25 |
| 3f | Candida albicans | 0.30 |
Cytotoxic Activity
The cytotoxic effects of this compound have also been evaluated using various cell lines:
- The MTT assay indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
- Notably, compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrated promising results in inhibiting cell proliferation in vitro .
Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as MurD and DNA gyrase. For example:
- Compound 3g displayed strong binding interactions with critical residues in these enzymes, which are essential for bacterial cell wall synthesis and DNA replication .
Table 2: Molecular Docking Results
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 3g | MurD | -8.5 | H-bond with SER1084 |
| 3g | DNA gyrase | -9.0 | Pi-Pi stacking with nucleotides |
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives showed that modifications to the phenyl group significantly enhanced antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that certain derivatives induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
